molecular formula C15H15N5O2 B11777155 Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B11777155
M. Wt: 297.31 g/mol
InChI Key: REYFBXUQIQYCBD-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a heterocyclic compound with a complex structure that includes pyridine, pyrrole, and triazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involves the cyclization of pyrrole derivatives. One common method includes the regioselective intramolecular cyclization of pyrroles using reagents such as triphenylphosphine (PPh₃), bromine (Br₂), and triethylamine (Et₃N) in dichloromethane (CH₂Cl₂) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through high-performance liquid chromatography (HPLC) and characterization using nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate include:

Uniqueness

What sets this compound apart is its unique combination of pyridine, pyrrole, and triazine rings, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

InChI

InChI=1S/C15H15N5O2/c1-3-22-15(21)12-8-20-13(10(12)2)14(17-9-18-20)19-11-4-6-16-7-5-11/h4-9H,3H2,1-2H3,(H,16,17,18,19)

InChI Key

REYFBXUQIQYCBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=CC=NC=C3

Origin of Product

United States

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